Boc-beta-N-benzylamino-L-Ala
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Overview
Description
“Boc-beta-N-benzylamino-L-Ala” is a chemical compound with the molecular formula C15H22N2O4. It is also known by other synonyms such as BETA-N-BENZYLAMINO-L-ALA and (S)-2-AMINO-3-(BENZYLAMINO)PROPANOIC ACID . It appears as a white to light beige crystalline powder .
Synthesis Analysis
The synthesis of this compound is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The IUPAC name for this compound is (2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. The InChI key is OJPNNZUWQFBECJ-LBPRGKRZSA-N. The molecular weight of the compound is 294.351.Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . This makes it a commonly used protective group for amines . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
This compound is a white to light beige crystalline powder . Its molecular weight is 294.351. More detailed physical and chemical properties were not found in the search results.properties
IUPAC Name |
(2S)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNNZUWQFBECJ-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNCC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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